Cas no 384829-02-1 (1H-Indol-3-ol, 6,7-dichloro-)

1H-Indol-3-ol, 6,7-dichloro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-3-ol, 6,7-dichloro-
- TERT-BUTYL 6,7-DICHLORO-3-HYDROXY-1H-INDOLE-1-CARBOXYLATE
- tert-butyl 6,7-dichloro-3-hydroxyindole-1-carboxylate
- 1-Boc-6,7-Dichloro-1H-indol-3-ol
- 384829-02-1
- DB-363368
- tert-Butyl6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate
-
- Inchi: InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-6,17H,1-3H3CopyCopied
- InChI Key: IBXSGTUDHYBMEA-UHFFFAOYSA-NCopyCopied
- SMILES: CC(C)(C)OC(=O)n1cc(c2c1c(c(cc2)Cl)Cl)OCopyCopied
Computed Properties
- Exact Mass: 200.97495
- Monoisotopic Mass: 301.0272487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.5Ų
- XLogP3: 4.2
Experimental Properties
- Color/Form: NA
- Density: 1.4±0.1 g/cm3
- Boiling Point: 434.5±55.0 °C at 760 mmHg
- PSA: 36.02
1H-Indol-3-ol, 6,7-dichloro- Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1H-Indol-3-ol, 6,7-dichloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR305205-250mg |
tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate |
384829-02-1 | 250mg |
£450.00 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582265-250mg |
Tert-butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate |
384829-02-1 | 98% | 250mg |
¥6459.00 | 2024-05-15 |
1H-Indol-3-ol, 6,7-dichloro- Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 1H-Indol-3-ol, 6,7-dichloro-
Chemical Profile of 1H-Indol-3-ol, 6,7-dichloro (CAS No. 384829-02-1)
1H-Indol-3-ol, 6,7-dichloro, identified by its Chemical Abstracts Service (CAS) number 384829-02-1, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic molecule belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of two chlorine substituents at the 6 and 7 positions introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.
The structural motif of 1H-Indol-3-ol, 6,7-dichloro lends itself to diverse functionalization possibilities. The hydroxyl group at the 3-position and the electron-withdrawing nature of the chloro groups create a balance of reactivity that is highly appealing for synthetic chemists. This compound has garnered attention in recent years due to its potential as an intermediate in the synthesis of biologically active molecules.
In the context of modern drug discovery, indole derivatives are extensively studied for their pharmacological properties. The dichloro-substituted indole scaffold has been explored for its ability to modulate various biological pathways. Notably, compounds with similar structures have shown promise in inhibiting enzymes and receptors involved in inflammatory responses, making 1H-Indol-3-ol, 6,7-dichloro a candidate for further investigation in therapeutic development.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for their biological activity. Virtual screening techniques combined with molecular docking have identified 1H-Indol-3-ol, 6,7-dichloro as a potential lead compound for targeting specific disease-related proteins. This approach has accelerated the discovery process by prioritizing molecules with high binding affinity and favorable pharmacokinetic profiles.
The synthesis of 1H-Indol-3-ol, 6,7-dichloro involves multi-step organic reactions that highlight the versatility of indole chemistry. Key synthetic strategies include chlorination of pre-existing indole derivatives and subsequent functional group modifications. The chloro groups enhance reactivity toward nucleophiles, allowing for further derivatization into more complex structures. These synthetic pathways are optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of 1H-Indol-3-ol, 6,7-dichloro is its role as a building block in the development of novel therapeutics. Researchers have leveraged its scaffold to design molecules with enhanced selectivity and reduced side effects. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders by interacting with specific neurotransmitter receptors. The dichloro groups play a pivotal role in fine-tuning these interactions, thereby modulating receptor activity.
The pharmacokinetic properties of 1H-Indol-3-ol, 6,7-dichloro are also under scrutiny to ensure its suitability for clinical use. Studies have focused on optimizing solubility, bioavailability, and metabolic stability. Modifications to the molecule can alter these properties significantly. For example, introducing polar functional groups can improve water solubility while maintaining biological activity. Such refinements are essential for translating laboratory findings into viable drug candidates.
Another area where 1H-Indol-3-ol, 6,7-dichloro has shown promise is in the field of antiviral research. Indole derivatives have demonstrated antiviral properties by inhibiting viral enzymes and disrupting replication mechanisms. The chloro-substituted indole scaffold enhances binding affinity to viral targets while minimizing off-target effects. This makes it an attractive candidate for developing next-generation antiviral agents against emerging pathogens.
The environmental impact of synthesizing and utilizing 1H-Indol-3-ol, 6,7-dichloro is also a consideration in modern research practices. Green chemistry principles are being applied to develop more sustainable synthetic routes that reduce waste and energy consumption. Catalytic processes and solvent-free reactions are being explored to minimize environmental footprint while maintaining high reaction efficiency.
In conclusion,1H-Indol-3-ol, 6, 7-dichloro (CAS No. 38482902) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable intermediate for developing biologically active molecules with therapeutic applications across various disease areas. Continued research into its synthesis and pharmacological properties will likely yield novel treatments that address unmet medical needs.
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